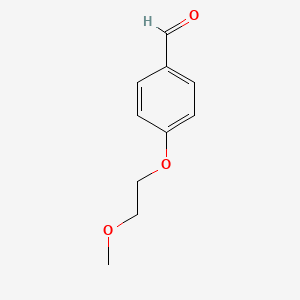

4-(2-Methoxyethoxy)benzaldehyde

Description

4-(2-Methoxyethoxy)benzaldehyde is a benzaldehyde derivative featuring a 2-methoxyethoxy group (-OCH2CH2OCH3) at the para position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials . Its structure combines electron-donating methoxy and ethoxy groups, which influence its reactivity in condensation, nucleophilic addition, and cyclization reactions. Applications of this compound span antimicrobial agents, solvatochromic dyes, and intermediates for anticancer drugs, as suggested by its structural analogs .

Properties

IUPAC Name |

4-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCSLVHAFGNDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424532 | |

| Record name | 4-(2-Methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36824-00-7 | |

| Record name | 4-(2-Methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(2-Methoxyethoxy)benzaldehyde, a compound with the chemical formula C_10H_12O_3, is a derivative of benzaldehyde characterized by the presence of a methoxyethoxy group. This compound has garnered interest in various scientific fields, particularly due to its potential biological activities and applications in organic synthesis, biochemistry, and material science.

This compound can be synthesized through several methods, including nucleophilic substitution and condensation reactions. The compound's structure allows for diverse chemical reactions, making it a versatile building block in organic synthesis. Notably, it can undergo condensation and nucleophilic addition reactions, facilitating the production of more complex chemical entities.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in various areas:

- Enzyme Interaction : The compound has been studied as a substrate or inhibitor in enzyme-catalyzed reactions. Its interaction with specific enzymes can provide insights into enzyme mechanisms and kinetics, which are crucial for drug development.

- Photocatalytic Applications : In photocatalytic systems, this compound has been used under UV or visible light to degrade pollutants or synthesize valuable chemicals. These processes are monitored using spectrophotometry, highlighting the compound's utility in environmental chemistry.

- Agrochemical Synthesis : Preliminary investigations suggest that this compound may serve as a precursor for developing agrochemicals with potential herbicidal or fungicidal activities.

Enzyme Interaction Studies

A study investigating the kinetic parameters of this compound as an enzyme substrate revealed significant insights into its binding affinity. The parameters (Michaelis constant) and (maximum velocity) were determined through spectrophotometric assays, indicating that the compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

Photocatalytic Degradation

In photocatalytic experiments utilizing titanium dioxide as a catalyst, this compound demonstrated effective degradation of organic pollutants. The efficiency of the process was quantified by measuring reaction rates and yields of byproducts, showcasing its potential for environmental remediation applications.

Agrochemical Development

Research into the synthesis of agrochemicals from this compound indicated its potential as a building block for compounds exhibiting insecticidal properties. Tests conducted on synthesized derivatives showed varying degrees of efficacy against target pests, with minimum inhibitory concentrations (MICs) being established.

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Enzyme Interaction | Substrate/inhibitor in enzyme assays | Significant and values observed |

| Photocatalytic Degradation | Degradation of pollutants using UV-activated titanium dioxide | High efficiency in pollutant removal |

| Agrochemical Synthesis | Precursor for herbicidal/fungicidal compounds | Efficacy demonstrated against pests |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4-(2-Methoxyethoxy)benzaldehyde with structurally related benzaldehyde derivatives, focusing on molecular properties, reactivity, and biological activities.

Structural and Physical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.